molecular formula C24H23ClN4O B2956495 7-(3-chloro-4-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477229-49-5

7-(3-chloro-4-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2956495
CAS No.: 477229-49-5
M. Wt: 418.93
InChI Key: WPUCXKPMLXSVMB-UHFFFAOYSA-N
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Description

The compound is a pyrrolopyrimidine derivative, which is a class of compounds known to exhibit various biological activities . It contains a phenyl group and a tetrahydrofuran group attached to the pyrrolopyrimidine core. The presence of these functional groups could influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with a phenyl group and a tetrahydrofuran group attached. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The phenyl and tetrahydrofuran groups could potentially undergo reactions typical for these types of structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis and Characterization

Synthetic Methods : Research has demonstrated various synthetic routes for creating pyrrolo[2,3-d]pyrimidin-4-amines and similar structures. For instance, a one-step synthesis for a new series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines described a method involving heating corresponding pyrrolo[2,3-d]pyrimidin-4(3H)-ones in a mixture of phosphorus pentoxide and appropriate amine hydrochlorides, which proceeds smoothly under certain conditions (Jørgensen, Girgis, & Pedersen, 1985). This highlights the versatility of synthetic approaches in accessing this class of compounds.

Structural Characterization : The structural elucidation of these compounds often employs a range of analytical techniques. In related research, the crystal structures of certain derivatives have been determined, shedding light on the positioning of side chains relative to the heterocyclic ring, depending on substituents, which is critical for understanding their potential interactions and activities (Asaftei et al., 2009).

Biological Activities

Antimicrobial and Antifungal Activities : Some derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with significant activities reported against various bacterial and fungal strains. This suggests the potential utility of these compounds in developing new antimicrobial agents (Mittal et al., 2011).

Antitumor Applications : The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in many antitumor drugs, particularly small molecular inhibitors of anti-tumor, underlines the relevance of pyrimidine derivatives in cancer research. This showcases the potential of pyrrolo[2,3-d]pyrimidin-4-amines in the development of anticancer therapies (Gan et al., 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. Pyrrolopyrimidine derivatives have been found to exhibit various biological activities, including inhibitory activity against certain enzymes .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could provide valuable information on its potential applications, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

7-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O/c1-16-9-10-18(12-21(16)25)29-14-20(17-6-3-2-4-7-17)22-23(27-15-28-24(22)29)26-13-19-8-5-11-30-19/h2-4,6-7,9-10,12,14-15,19H,5,8,11,13H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUCXKPMLXSVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4CCCO4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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